1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone
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Overview
Description
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone, also known as 1-Bromo-4-fluoro-2,6-dimethyl-phenoxy-phenyl ethanone, is a synthetic organic compound with a variety of applications in scientific research. It is a colorless, volatile liquid with a pungent odor. This compound has been used in the synthesis of various organic compounds, such as aryl ethers and polymers, and has been studied for its potential use in medicine and biochemistry.
Scientific Research Applications
Synthetic Methodologies
Research on the synthesis of complex organic molecules, including those with bromo, fluoro, and ethanone groups, often focuses on developing novel synthetic methodologies. For instance, a study on the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones highlights a two-step synthesis involving condensation and cyclization reactions to produce compounds with potential anxiolytic activity (Liszkiewicz et al., 2006).
Polymer Synthesis
Compounds with specific functional groups play a critical role in the synthesis of polymers. A study described the preparation of aryloxyterephthalic acids from various phenols and their polycondensation with hydroquinone, yielding semicrystalline polyesters with potential nematic phase formation above their melting points (Kricheldorf & Engelhardt, 1990).
Antimicrobial Activity
Another area of interest is the synthesis of compounds for evaluating their biological activities. For example, the synthesis and antimicrobial activity of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one have been investigated, highlighting the potential of such compounds in developing new antimicrobial agents (Dave et al., 2013).
Degradation Studies
Research into the degradation mechanisms of phenolic compounds, such as the study on laccase-mediated degradation of lignin model compounds, offers insights into the environmental and biochemical transformations of complex organic molecules (Kawai et al., 1988).
Mechanism of Action
Target of Action
Mode of Action
It’s known that this compound plays a critical role in the synthesis of polymers.
Biochemical Pathways
properties
IUPAC Name |
1-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-9-6-13(18)7-10(2)16(9)20-15-5-4-12(11(3)19)8-14(15)17/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMLCXMVQRNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)C)Br)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone |
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